
4-Phenoxypiperidine
Overview
Description
4-Phenoxypiperidine (CAS: 3202-33-3) is a piperidine derivative featuring a phenoxy substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₁H₁₅NO (MW: 177.25 g/mol), and it is commonly utilized as a key scaffold in medicinal chemistry, particularly in the development of histamine H₃ receptor (H₃R) antagonists/inverse agonists . The compound's conformational rigidity, imparted by the phenoxy group, enhances receptor binding affinity and selectivity compared to flexible analogs like 3-aminopropanol derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenoxypiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with phenol in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product . The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxypiperidine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated phenoxypiperidine derivatives.
Scientific Research Applications
Pharmacological Properties
4-Phenoxypiperidine derivatives exhibit a range of pharmacological activities, particularly as mu opioid receptor agonists. A notable study conducted a quantitative structure-activity relationship (QSAR) analysis on a series of these derivatives, revealing their potential as analgesics. The study utilized a three-layer back-propagation neural network method to correlate molecular descriptors with analgesic activities, leading to the identification of key structural features that enhance efficacy .
Table 1: Summary of Pharmacological Activities of this compound Derivatives
Therapeutic Applications
The therapeutic potential of this compound compounds extends to various medical conditions:
- Pain Management : These compounds have been investigated for their analgesic properties, particularly as alternatives to traditional opioids like pethidine, which are associated with high addiction potential and side effects. The novel piperidine analogs demonstrate comparable efficacy in pain relief while potentially reducing the risk of addiction .
- Neurological Disorders : The modulation of serotonin receptors by certain this compound derivatives suggests their utility in treating conditions such as obesity and substance use disorders. For instance, compounds acting as positive allosteric modulators of the 5-HT2C receptor have shown promise in enhancing satiety and controlling appetite .
Synthesis and Structure-Activity Relationship (SAR)
Research into the synthesis of this compound derivatives has revealed important insights into their structure-activity relationships. Studies indicate that specific modifications at the piperidine ring can significantly influence the pharmacological profile of these compounds. For example, para-substituted phenyl groups have been linked to increased affinity for monoamine oxidase enzymes, which are crucial in neurotransmitter metabolism .
Table 2: Structural Modifications and Their Impact on Activity
Case Studies
Several case studies highlight the successful application of this compound derivatives in drug development:
- Mu Opioid Agonists : A series of derivatives demonstrated significant agonistic activity towards human mu receptors, providing a basis for developing new analgesics with reduced side effects compared to existing opioids .
- Psychotherapeutic Agents : Research into sigma receptor ligands derived from this compound has indicated potential for developing novel treatments for psychiatric disorders, showcasing their role in modulating neurotransmitter systems effectively .
Mechanism of Action
The mechanism of action of 4-phenoxypiperidine involves its interaction with specific molecular targets. As a histamine H3 antagonist, it binds to the histamine H3 receptor, inhibiting its activity. This can modulate the release of neurotransmitters and affect various physiological processes .
Comparison with Similar Compounds
Structural Analogs and Pharmacological Profiles
The table below compares 4-Phenoxypiperidine with structurally related piperidine derivatives and their pharmacological properties:
Key Structural Insights :
- Rigidity vs. Flexibility: this compound’s rigid structure improves binding to H₃R compared to flexible 3-aminopropanol derivatives (e.g., Pitolisant), as shown in QSAR models .
- Electron-Deficient Groups : Compounds with electron-withdrawing substituents (e.g., trifluoromethoxy in 4-(4-Trifluoromethoxy-phenyl)-piperidine) may enhance binding but require further validation .
Pharmacokinetic and Physicochemical Properties
Critical Observations :
- Metabolic Stability: this compound derivatives exhibit lower CYP450 inhibition than imidazole-based compounds (e.g., thioperamide), reducing drug-drug interaction risks .
- Formulation Challenges: ABT-239’s poor solubility contrasts with this compound’s versatility in salt forms (e.g., hydrochloride) for improved bioavailability .
In Vivo Efficacy and Clinical Relevance
- 4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine (13g): A this compound derivative demonstrated wake-promoting effects in rats at 1 mg/kg (sc), surpassing Pitolisant’s efficacy in preclinical models .
- Pitolisant : Clinically effective at 20–40 mg/day but requires dose adjustments due to moderate half-life (~10–12 hours) .
Biological Activity
4-Phenoxypiperidine is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antiviral, antibacterial, and receptor modulation activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO, characterized by a piperidine ring substituted with a phenoxy group. Its structure allows for interactions with various biological targets, making it a versatile compound in drug discovery.
Antiviral Activity
Recent studies have highlighted the potential of this compound derivatives as antiviral agents. For instance, research on benzoyl derivatives of this compound demonstrated their efficacy as inhibitors of the β-catenin/B-cell lymphoma 9 protein–protein interaction, which is crucial in the context of viral replication and oncogenesis .
Case Study: Antiviral Profiling
A study evaluated the antiviral properties of several phenoxy-substituted piperidines against SARS-CoV-2. The compounds were tested for their half-maximal effective concentration (EC) and cytotoxic concentration (CC) values in VeroE6 cells. Notably, one compound displayed an EC value of 4.7 µM and a CC value of 21 µM, indicating promising antiviral activity with manageable cytotoxicity .
Compound | EC (µM) | CC (µM) |
---|---|---|
Compound A | 4.7 | 21 |
GS-441524 | 0.82 | 72.9 |
Antibacterial and Antifungal Activity
The antibacterial properties of piperidine derivatives, including this compound, have been explored extensively. A study reported that several derivatives exhibited activity against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined to assess their effectiveness.
Compound | MIC against S. aureus (µM) | MIC against P. aeruginosa (µM) |
---|---|---|
Compound B | >100 | >100 |
Ciprofloxacin | 4 | 0.8 |
Receptor Modulation
This compound has also been investigated for its interaction with various receptors, particularly histamine receptors. A notable finding is its role as a potent inverse agonist at the histamine H3 receptor, which has implications for sleep regulation and cognitive enhancement . This activity underscores its potential in treating conditions related to sleep disorders and attention deficits.
Mechanistic Insights
The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems, particularly through the inhibition of receptor interactions that lead to increased wakefulness and cognitive function.
In Silico Studies
Recent computational studies have utilized tools like SwissTargetPrediction to predict the biological activity spectra of new piperidine derivatives. These studies suggest that modifications to the piperidine structure can enhance its pharmacological profile, making it a candidate for further preclinical studies targeting cancer and central nervous system diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-phenoxypiperidine derivatives, and how can purity be validated?
- Methodology : Utilize nucleophilic substitution reactions between piperidine precursors and phenoxy electrophiles under reflux conditions (e.g., acetonitrile, 80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Validate purity using HPLC (>98% purity threshold) and confirm structural integrity via -NMR (e.g., aromatic proton signals at δ 6.8–7.4 ppm) and mass spectrometry .
Q. What pharmacological activities are associated with this compound, and how are they assessed experimentally?
- Methodology : Evaluate muscle relaxant activity using in vitro assays such as guinea pig ileum contraction inhibition (EC values). For anticonvulsant effects, employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents. Receptor binding assays (e.g., histamine HR antagonism) require radioligand displacement studies (e.g., -α-methylhistamine) with IC calculations .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Methodology : Combine spectroscopic methods:
- NMR : Identify substituent positions via coupling patterns (e.g., piperidine ring protons at δ 1.5–3.0 ppm).
- LC-MS : Confirm molecular weight and detect impurities.
- X-ray crystallography : Resolve stereochemistry for chiral derivatives.
Cross-reference data with PubChem or NIST databases for validation .
Advanced Research Questions
Q. How can QSAR models optimize this compound derivatives for HR inverse agonism?
- Methodology : Apply quantum-chemical descriptors (e.g., HOMO, LUMO, εFERMO) to correlate electronic properties with pKi values. Use hierarchical cluster analysis (HCA) to group compounds by activity. Validate models with statistical parameters (R > 0.9, Q > 0.85) and predict novel derivatives via forward stepwise regression. Prioritize substitutions at the phenoxy para-position for enhanced binding .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodology :
- Systematic review : Follow PRISMA guidelines to aggregate data, assess study quality (e.g., risk of bias via Cochrane criteria), and perform meta-analysis .
- Experimental replication : Standardize protocols (e.g., cell lines, animal strains) and validate assays with positive/negative controls.
- Data triangulation : Cross-check in vitro, in vivo, and computational results to identify outliers .
Q. How to design in vivo studies to evaluate neuropharmacological effects while minimizing confounders?
- Methodology :
- PICOT framework : Define Population (e.g., Sprague-Dawley rats), Intervention (dose range: 10–100 mg/kg), Comparison (vehicle control), Outcome (e.g., locomotor activity via open-field test), Time (acute vs. chronic dosing) .
- Blinding : Use double-blind protocols for behavioral assessments.
- Power analysis : Calculate sample size (n ≥ 8/group) to ensure statistical significance (α = 0.05, power = 80%) .
Q. What methodologies assess hERG channel liability early in drug discovery?
- Methodology : Employ automated patch-clamp assays (e.g., QPatch) to measure IC values for hERG inhibition. Use structural alerts (e.g., basic nitrogen atoms in piperidine) to guide SAR. Validate with in silico models (e.g., Maestro’s Prime MM-GBSA) to predict binding affinity. Prioritize derivatives with IC > 10 μM to avoid cardiotoxicity .
Q. How to validate molecular docking predictions for this compound-HR interactions?
- Methodology :
- Docking software : Use AutoDock Vina or Schrödinger Suite with cryo-EM receptor structures (PDB: 6DZE).
- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding energies.
- Experimental validation : Compare docking scores with radioligand binding assay results (K values) .
Q. How to integrate findings from in vitro and in vivo models into a cohesive mechanistic hypothesis?
- Methodology :
- Pharmacokinetic bridging : Measure plasma/tissue concentrations (LC-MS/MS) to correlate in vitro EC with in vivo efficacy.
- Pathway analysis : Use RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK/ERK signaling).
- Computational modeling : Build kinetic models (e.g., COPASI) to simulate dose-response relationships .
Q. What frameworks ensure ethical and reproducible research on this compound derivatives?
- Methodology :
- FINER criteria : Ensure research is Feasible, Interesting, Novel, Ethical, and Relevant.
- Protocol registration : Pre-register studies on platforms like ClinicalTrials.gov or OSF.
- Data transparency : Share raw data (e.g., via Zenodo) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Properties
IUPAC Name |
4-phenoxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYPITRKIJKGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3202-33-3 | |
Record name | 4-Phenoxypiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003202333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenoxypiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PHENOXYPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOF4M4L61Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.